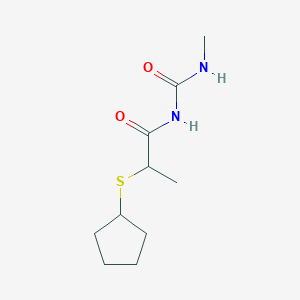
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes in the body. In
Applications De Recherche Scientifique
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to act as a potent inhibitor of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the regulation of endocannabinoid signaling and are potential targets for the treatment of various diseases, including pain, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the inhibition of FAAH and MAGL enzymes. This results in increased levels of endocannabinoids in the body, which can then bind to cannabinoid receptors and produce various physiological effects. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which may be related to its inhibition of FAAH and MAGL enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide can produce a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and improved neurological function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide in lab experiments is its potency as an enzyme inhibitor. This makes it an ideal compound for studying the role of FAAH and MAGL enzymes in various physiological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide. One area of focus is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, there is a need for further studies to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, there is a need for more research to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Méthodes De Synthèse
The synthesis method for 2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide involves the reaction of cyclopentylmagnesium bromide with N-(methylcarbamoyl)propanamide. The resulting product is then treated with thionyl chloride and sodium sulfide to yield the final compound. This method has been optimized to produce high yields of the compound with minimal impurities.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(9(13)12-10(14)11-2)15-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJYIKXRDDILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-(methylcarbamoyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)

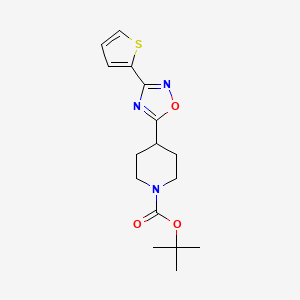
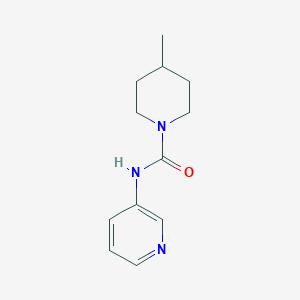
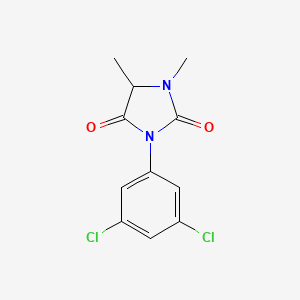
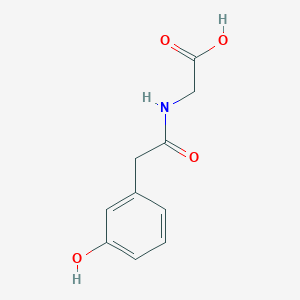
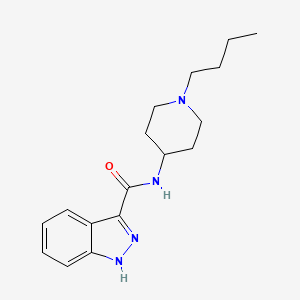

![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)